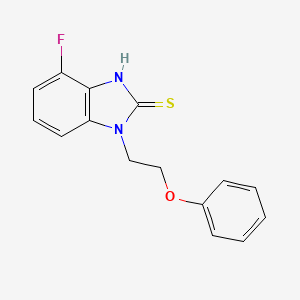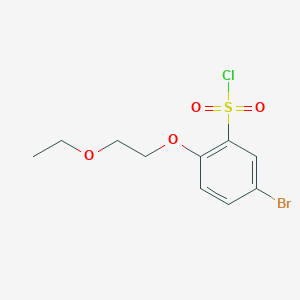
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
Descripción general
Descripción
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1344360-41-3 . It has a molecular weight of 343.63 .
Molecular Structure Analysis
The molecule contains a total of 29 bonds. There are 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), 1 ether (aromatic), and 1 sulfone .Physical And Chemical Properties Analysis
The compound has a molecular weight of 343.63 . The InChI Code is 1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8 (11)7-10 (9)17 (12,13)14/h3-4,7H,2,5-6H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Electrophilic Cyclization and Addition Reactions : In a study, it was demonstrated that compounds with sulfonyl groups, similar to 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, undergo electrophilic reactions, such as cyclization and addition reactions with different electrophiles like sulfuryl chloride and bromine. These reactions are crucial for constructing complex molecules in organic synthesis (Ivanov et al., 2014).
Material Science Applications
- Incorporation into Polymers : Research involving the synthesis of π-conjugated polymers for potential applications in electronics and photonics has utilized similar sulfonyl chloride derivatives. These polymers, when combined with silica, form composites that could have novel optical properties, indicating potential applications in advanced materials (Kubo et al., 2005).
Chemical Methodologies
- Facile Synthesis of Sulfonyl Chlorides : A study presented a new and straightforward method for synthesizing various sulfonyl chlorides, highlighting the versatility and reactivity of compounds in the class of this compound. This method could streamline the production of sulfonyl chlorides, which are pivotal intermediates in numerous chemical syntheses (Kim et al., 1992).
Mecanismo De Acción
Target of Action
It is known that sulfonyl chloride compounds often target proteins or enzymes in the body, reacting with amino groups to form sulfonamides .
Mode of Action
The mode of action of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . The sulfonyl chloride group is an electrophile that can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as proton loss .
Biochemical Pathways
It’s known that sulfonyl chloride compounds can participate in various biochemical reactions, including the formation of sulfonamides, which can inhibit enzymes and disrupt metabolic pathways .
Result of Action
Sulfonyl chloride compounds can react with amino groups in proteins or enzymes, potentially altering their function and leading to various cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can react with sulfonyl chloride .
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can introduce a sulfonyl group into other molecules. This interaction is crucial in the modification of proteins and enzymes, affecting their activity and function . The nature of these interactions often involves the formation of covalent bonds between the sulfonyl chloride group and nucleophilic sites on the target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in signal transduction pathways and subsequent cellular responses. Additionally, the compound may affect the expression of certain genes by modifying transcription factors or other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the covalent modification of enzymes and proteins via sulfonylation . This modification can inhibit or activate enzyme activity, depending on the specific enzyme and the site of modification. The compound can also bind to specific biomolecules, altering their structure and function. These interactions can lead to changes in gene expression by modifying transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can be toxic, leading to adverse effects such as cell death or tissue damage.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. These interactions can have downstream effects on cellular metabolism and overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement within the cell . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The distribution of the compound within different tissues can also vary, depending on the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on specific biomolecules. The activity of the compound can be influenced by its localization, as different cellular compartments may have varying environments that affect its function.
Propiedades
IUPAC Name |
5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOISOIMHSYWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344360-41-3 | |
| Record name | 5-bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



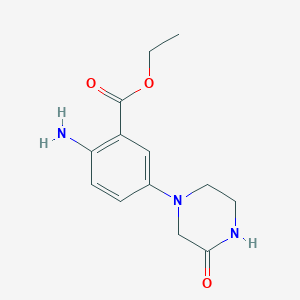
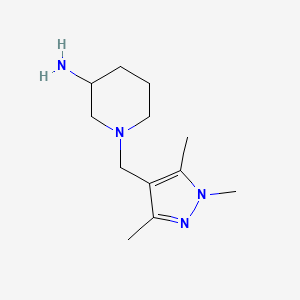
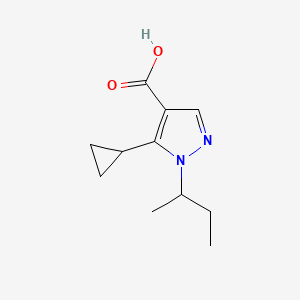

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
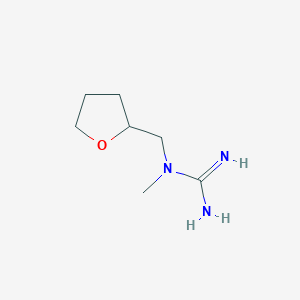
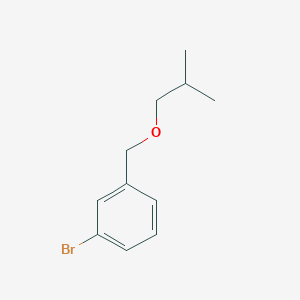

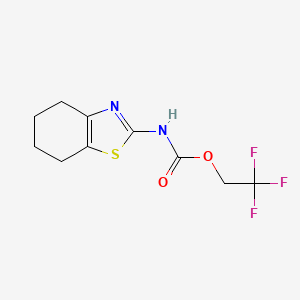


![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)
![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)
